1,2-Cyclopropanedicarboxylic acid
Description
1,2-Cyclopropanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Cyclopropane-1,2-dicarboxylic acid primarily targets O-Acetylserine sulfhydrylase (OASS) , an enzyme present in bacteria and plants but absent in mammals . This enzyme plays a crucial role in the biosynthesis of cysteine .
Mode of Action
The compound acts as an inhibitor of OASS . It is found to be a potent inhibitor of 3-methylaspartase . The mode of action of the most potent inhibitor, (1 S,2 S)-1-methylcyclopropane 1,2-dicarboxylic acid, is consistent with it acting as a transition state analogue for the central substrate deamination reaction catalysed by the enzyme .
Biochemical Pathways
Cyclopropane-1,2-dicarboxylic acid affects the reductive sulfate assimilation pathway (RSAP) . This pathway starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS) .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of OASS by cyclopropane-1,2-dicarboxylic acid can disrupt the biosynthesis of cysteine . This disruption can affect many biomolecules that are crucial for living organisms, as cysteine is a building block for these molecules .
Action Environment
The action, efficacy, and stability of cyclopropane-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place to prevent degradation . Additionally, the presence of fire can pose a risk due to the compound’s flammability
Biochemical Analysis
Biochemical Properties
Cyclopropane-1,2-dicarboxylic acid interacts with O-acetylserine sulfhydrylases (OASS), enzymes present in bacteria and plants but absent in mammals . These enzymes catalyze the last step of cysteine biosynthesis . The interaction of cyclopropane-1,2-dicarboxylic acid with OASS enzymes provides insights into the binding mode of small molecules to these enzymes .
Cellular Effects
The effects of cyclopropane-1,2-dicarboxylic acid on cells are primarily related to its role in cysteine biosynthesis. As cysteine is a building block for many biomolecules crucial for living organisms, the influence of cyclopropane-1,2-dicarboxylic acid on OASS enzymes can impact various cellular processes .
Molecular Mechanism
Cyclopropane-1,2-dicarboxylic acid acts as an inhibitor for OASS enzymes . It binds to these enzymes, leading to an increase in the fluorescence emission of the pyridoxal 5’-phosphate (PLP) coenzyme . This suggests that cyclopropane-1,2-dicarboxylic acid may exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
Its interaction with OASS enzymes has been studied using saturation transfer difference NMR (STD-NMR), which provides insights into the molecule/enzyme interactions over time .
Metabolic Pathways
Cyclopropane-1,2-dicarboxylic acid is involved in the metabolic pathway of cysteine biosynthesis, interacting with OASS enzymes
Properties
IUPAC Name |
cyclopropane-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933501 | |
Record name | Cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-75-3, 696-74-2, 1489-58-3 | |
Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cyclopropanedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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